Troparil

Description

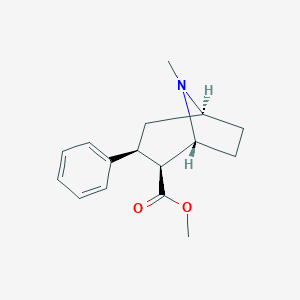

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBOXYLBBHNWHL-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50372-80-0 | |

| Record name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50372-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troparil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPARIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3LC885W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Troparil and Its Analogues

Foundational Synthetic Pathways to Troparil

The synthesis of Troparil can proceed via several established pathways, each involving specific intermediates and reaction conditions.

One of the well-documented synthetic routes to Troparil involves the reaction of methylecgonidine (B1201409) with phenylmagnesium bromide wikipedia.orgsmolecule.comwikidoc.orgsmolecule.comevitachem.comen-academic.comsynthachem.com. This process is characterized by a Grignard reaction, which is instrumental in forming a carbon-carbon bond between the phenyl group and the tropane (B1204802) structure smolecule.comsmolecule.comevitachem.com.

The key steps in this synthetic pathway typically include:

Formation of Grignard Reagent : Phenylmagnesium bromide is prepared from phenyl bromide and magnesium evitachem.com.

Reaction with Methylecgonidine : The prepared Grignard reagent is then reacted with methylecgonidine under anhydrous conditions evitachem.com. This step introduces the phenyl group at the C3 position of the tropane core .

Workup and Purification : The reaction mixture is subsequently quenched with water, followed by extraction and purification steps to isolate the desired Troparil product evitachem.com.

Careful control of reaction conditions, including temperature and reagent concentrations, is critical to ensure high yields and purity of the final product smolecule.comsmolecule.comevitachem.com. Despite the apparent straightforwardness of this method, the relative scarcity of methylecgonidine and the demanding reaction conditions make large-scale illicit production challenging wikipedia.orgwikidoc.orgen-academic.com.

Troparil can also be synthesized through multi-step approaches that commence with tropinone (B130398) as a central intermediate bloomtechz.com. Tropinone itself is a bicyclic ketone that serves as a precursor to various tropane alkaloids wikipedia.orgchemicalbook.com.

The general sequence for this approach includes:

Reduction of Tropinone : Once tropinone is obtained, the ketone group is reduced to form tropine (B42219) bloomtechz.com. This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) bloomtechz.com.

Functionalization/Esterification : Following reduction, the resulting tropine undergoes functionalization, which often involves the esterification of its hydroxyl group with 2-phenylacetic acid or a similar carboxylic acid derivative bloomtechz.com.

Achieving high yields and minimizing unwanted byproducts throughout these multi-step processes necessitates precise control over reaction parameters such as temperature, pH, and reactant concentrations bloomtechz.com.

Synthesis from Methylecgonidine and Phenylmagnesium Bromide

Chemical Reactions and Transformations in Troparil Synthesis

The synthesis of Troparil relies on several fundamental chemical reactions and transformations to construct its complex bicyclic structure and attach specific functional groups.

Reduction reactions are pivotal in converting the ketone functionality of tropinone into a hydroxyl group, yielding tropine bloomtechz.com. Sodium borohydride is a commonly employed reducing agent for this transformation bloomtechz.com. The choice of reducing agent and the specific reaction conditions are crucial for ensuring stereoselectivity, as the correct stereochemistry at the tropane bridgehead carbon is essential for the biological activity of Troparil bloomtechz.com.

Esterification is another critical transformation, where the hydroxyl group of the reduced tropane intermediate (tropine) is reacted with 2-phenylacetic acid or a related carboxylic acid derivative bloomtechz.com. This reaction forms the ester linkage characteristic of Troparil. Careful control of reaction conditions during esterification is required to achieve high yields and to prevent the hydrolysis of the sensitive ester bond bloomtechz.com.

Grignard reactions play a significant role in the synthesis of Troparil, particularly in pathways starting from methylecgonidine smolecule.comsmolecule.comevitachem.com. These reactions enable the formation of a robust carbon-carbon bond between the phenyl group and the tropane ring system smolecule.comevitachem.com. The Grignard reagent, such as phenylmagnesium bromide, is typically generated from the corresponding aryl halide and magnesium evitachem.com. The subsequent reaction with methylecgonidine under anhydrous conditions facilitates the attachment of the phenyl moiety to the tropane core evitachem.com.

Reductive amination is a technique generally applied in organic synthesis for the formation of amines by the reaction of an aldehyde or ketone with an amine, followed by reduction of the intermediate imine. In the context of tropane synthesis, such techniques can be utilized to build the tropane ring structure or to attach specific functional groups bloomtechz.com.

Reduction and Esterification Strategies

Stereochemical Considerations and Control in Troparil Synthesis

Stereochemical control is paramount in the synthesis of Troparil due to its specific biological activity being linked to a precise three-dimensional configuration fda.govbloomtechz.com. Troparil's IUPAC name, methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, explicitly defines its absolute stereochemistry fda.gov.

During the reduction of tropinone to tropine, the selection of the reducing agent and the reaction conditions are critical to ensure stereoselectivity, as the correct stereochemistry at the tropane bridgehead carbon is essential for the compound's desired biological effects bloomtechz.com.

In synthetic routes involving Grignard additions, such as the reaction of methylecgonidine with phenylmagnesium bromide, the reaction can produce a mixture of stereoisomers, for instance, (1R,2S,3S) and (1R,2R,3S) isomers . The separation of these isomers often necessitates advanced purification techniques, such as column chromatography, to isolate the desired stereoisomer of Troparil . Furthermore, stereoselective alkylation of tropane enamines represents an advanced methodology employed to control the stereochemistry during the construction of tropane derivatives . Research into the stereoselective synthesis of tropanes also explores methods like microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascades, which can yield stereoselective building blocks for complex tropane systems nih.gov.

Molecular Mechanisms of Action of Troparil

Troparil's Interaction with the Dopamine (B1211576) Transporter (DAT)

The dopamine transporter (DAT) is a crucial membrane protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating dopaminergic signaling bloomtechz.comfrontiersin.org. Troparil exerts its primary effect by interacting directly with DAT evitachem.combloomtechz.com.

Troparil acts as a potent dopamine reuptake inhibitor (DRI) wikipedia.orgevitachem.combloomtechz.comsmolecule.com. By binding to the dopamine transporter, Troparil prevents the reabsorption of dopamine into the presynaptic neurons evitachem.combloomtechz.com. This inhibition leads to an accumulation of dopamine in the synaptic cleft, prolonging its presence and enhancing dopaminergic neurotransmission evitachem.combloomtechz.com. Research indicates that Troparil is several times more potent than cocaine as a dopamine reuptake inhibitor wikipedia.org.

The inhibition of dopamine reuptake by Troparil directly modulates synaptic dopamine levels bloomtechz.com. The increased concentration of dopamine in the extracellular space is fundamental to many motor and cognitive processes bloomtechz.com. This prolonged dopaminergic signaling underlies Troparil's stimulant effects and its potential implications in reward pathways and mood regulation evitachem.com.

Inhibition of Dopamine Reuptake

Selectivity Profile of Troparil for Monoamine Transporters

Beyond its potent effects on the dopamine transporter, Troparil's pharmacological profile includes interactions with other monoamine transporters: the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) biorxiv.orgfrontiersin.org.

Troparil exhibits a notable selectivity for the dopamine transporter compared to its effects on serotonin and norepinephrine reuptake wikipedia.orgbloomtechz.com. While it is considered a common inhibitor for all three monoamine transporters (DAT, NET, and SERT), its affinity for DAT is reported to be stronger than that of cocaine biorxiv.org. Studies have shown that Troparil's ability to inhibit dopamine and noradrenaline reuptake is four to five times higher than that of cocaine, whereas its inhibition of serotonin reuptake is comparatively lower mdpi.com.

Comparative data on the potency (expressed as ED50 values) for Troparil and related phenyltropane derivatives at monoamine transporters highlight this differential affinity wikipedia.org.

Table 1: Potency (ED50) of Troparil and Related Compounds at Monoamine Transporters (nM) wikipedia.org

| Compound | DAT (nM) | NET (nM) | SERT (nM) |

| Troparil | 23 | 550 | 178 |

| RTI-32 | 1.7 | 36 | 23 |

| RTI-31 | 1.1 | 22 | 4.0 |

Note: Lower ED50 values indicate higher potency/affinity.

This table illustrates Troparil's stronger potency at DAT compared to NET and SERT, aligning with its primary classification as a dopamine reuptake inhibitor.

Neurochemical Investigations into Troparil's Central Nervous System Effects

Troparil is a valuable tool in neurochemical investigations aimed at understanding dopaminergic systems and the effects of stimulant drugs on the central nervous system wikipedia.orgevitachem.com. Radiolabeled forms of Troparil (e.g., ³H-radiolabelled CPT) have been utilized in both human and animal studies to map the distribution of dopamine transporters in the brain wikidoc.orgwikipedia.org. This application is crucial for neuroscience studies investigating the role of dopamine in various neuropsychiatric disorders evitachem.com.

Structure Activity Relationships Sar of Troparil and Phenyltropane Analogues

The Critical Role of the Tropane (B1204802) Ring System in Ligand Binding

The tropane ring system forms the fundamental bicyclic scaffold of troparil and numerous other phenyltropane derivatives, serving as a crucial pharmacophore for binding to monoamine transporters, especially the dopamine (B1211576) transporter (DAT) frontiersin.orgwikipedia.orgacs.org. This rigid 8-azabicyclo[3.2.1]octane core is essential for orienting the key functional groups in a spatial arrangement conducive to high-affinity interactions with the transporter's binding site grantome.com. Many highly promising DAT imaging agents and research tools are based on this tropane scaffold, highlighting its importance in ligand development researchgate.netfrontiersin.org. The stereochemistry, particularly the β-orientation of substituents at the C-2 and C-3 positions of the tropane ring, is critical for optimal binding potency researchgate.netresearchgate.netacs.org.

Influence of Phenyl Ring Linkage and Substitutions on Pharmacological Activity

The phenyl ring, and its linkage and substitutions, significantly influence the pharmacological activity of troparil and its analogues. In troparil, the phenyl ring is directly connected to the tropane ring via a non-hydrolyzable carbon-carbon bond, a key distinction from cocaine which possesses an ester linkage wikipedia.orgchemicalbook.commental-health-matters.orgfine-chemtech.com. This direct attachment contributes to troparil's longer duration of action and lack of local anesthetic properties wikipedia.orgmental-health-matters.org.

SAR studies have demonstrated that the binding affinity for monoamine transporters is highly dependent on the nature and position of substituents on the 3β-phenyl ring nih.gov. For instance, certain 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes have shown high affinity and selectivity for the DAT acs.orgresearchgate.netsmolecule.com. The introduction of specific substituents on the phenyl ring can modulate affinity and selectivity across the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters acs.orgnih.govvcu.edu. For example, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester (7a) was reported to have an IC₅₀ value of 6.5 nM at the DAT nih.gov.

Analysis of the Non-Hydrolyzable Carbon-Carbon Bond in Troparil

A defining characteristic of troparil, distinguishing it from cocaine, is the non-hydrolyzable carbon-carbon bond directly linking the phenyl ring to the tropane skeleton at the 3β-position wikipedia.orgchemicalbook.commental-health-matters.orgfine-chemtech.comwikipedia.org. In contrast, cocaine features a metabolically labile ester linkage (benzoyloxy group) at the 3-position wikipedia.orgwikidoc.org. This crucial structural difference in troparil eliminates the ester functionality, which is responsible for cocaine's local anesthetic action and contributes to its cardiotoxicity wikipedia.orgchemicalbook.commental-health-matters.orgfine-chemtech.comwikipedia.orgwikidoc.org. The absence of this ester linkage renders troparil a "pure stimulant" and contributes to its longer duration of action in vivo, as it is not subject to the same rapid metabolic hydrolysis as cocaine wikipedia.orgchemicalbook.commental-health-matters.orgfine-chemtech.comwikidoc.org. This non-hydrolyzable bond was a deliberate modification in the development of phenyltropanes to retain stimulant function while mitigating the undesirable side effects associated with cocaine's ester group wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Studies for Troparil Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding and predicting the affinity of troparil derivatives for dopamine transporters. These studies correlate structural features of ligands with their biological activities, enabling the design of novel compounds with desired pharmacological profiles grantome.comresearchgate.netnih.govebi.ac.uk.

For phenyltropane analogues, QSAR models have been developed to predict DAT binding affinity. For example, a 2D QSAR analysis for monoamine transport inhibitors revealed that electron-withdrawing groups in the aromatic moiety are important for binding affinity to the human dopamine transporter (hDAT) researchgate.net. However, such models sometimes fail to predict the behavior of certain substituted compounds, indicating the complexity of the binding interactions researchgate.net.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have proven more robust and predictive for DAT ligands researchgate.netebi.ac.ukscilit.com. These models provide insights into the spatial and electronic requirements for optimal binding. For instance, CoMFA models constructed using 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters have shown high predictive value for DAT binding affinity researchgate.netebi.ac.uk.

A robust QSAR model for DAT inhibitors, utilizing genetic algorithms and Molconn Z-derived descriptors, achieved an exceptional cross-validated R² (q²) value of 0.85, significantly improving predictive accuracy over earlier models ebi.ac.uk. This highlights the utility of QSAR in identifying structural criteria for cocaine binding and developing selective biogenic amine inhibitors grantome.com.

Table 1: Illustrative QSAR Findings for Phenyltropane Derivatives

| Study Type | Key Structural Feature | Observed Correlation/Impact | Reference |

| 2D QSAR | Electron-withdrawing groups on aromatic moiety | Important for hDAT binding affinity | researchgate.net |

| 3D QSAR (CoMFA) | Spatial and electronic properties | High predictive value for DAT binding | researchgate.netebi.ac.uk |

| General SAR | Increased lipophilicity at β-C(2)-position | Leads to increased binding affinity and dopamine uptake potency (though not always a direct correlation with clogP) | researchgate.netnih.gov |

| General SAR | Electrostatic interactions at 2β-position | Significant contribution to binding potency for 2β-heterocyclic derivatives | acs.orgresearchgate.net |

Examination of Molecular Electrostatic Potential (MEP) in Structure-Activity Relationships

Molecular Electrostatic Potential (MEP) studies provide crucial insights into the electronic properties of molecules and their role in ligand-receptor interactions, particularly for troparil and its analogues binding to the dopamine transporter. MEP maps the electrostatic potential around a molecule, indicating regions of positive (electron-deficient) and negative (electron-rich) charge, which are critical for electrostatic interactions like hydrogen bonding and salt bridges acs.orgresearchgate.netresearchgate.net.

For 2β-heterocyclic 3β-(4'-substituted phenyl)tropanes, which can function as bioisosteric replacements for WIN 35,065-2 analogs, a high correlation has been observed between their binding data at the dopamine transporter (DAT) and the MEP minima near one of the heteroatoms in the 2β-substituents acs.orgresearchgate.netnih.gov. This suggests that electrostatic interactions play a significant role in the binding potency of these compounds at the DAT acs.orgresearchgate.netnih.gov. In contrast, calculated log P values or substituent volumes showed low correlations, indicating that while lipophilic interactions can be important, electrostatic contributions are predominant for these specific 2β-heterocyclic derivatives acs.orgresearchgate.net.

Furthermore, 3D-QSAR models, which often incorporate electrostatic potential grids, illustrate how positive and negative electrostatic potential regions on ligands align with complementary regions in the binding site of the dopamine transporter, further emphasizing the importance of MEP in defining SAR researchgate.net.

Bioisosteric Replacements and Their Impact on Troparil's Pharmacological Profile

Bioisosteric replacements involve substituting atoms or groups within a molecule with others that possess similar physical or chemical properties, aiming to enhance activity, modify pharmacokinetics, or attenuate toxicity without significantly altering the biological effect benthamscience.com. This strategy has been extensively applied to troparil and its phenyltropane analogues to optimize their pharmacological profiles.

One notable example involves 2β-heterocyclic tropanes serving as bioisosteric replacements for WIN 35,065-2 (Troparil) analogues that contain a 2β-carbomethoxy group acs.orgsmolecule.comnih.gov. These replacements, such as 3β-(4'-chlorophenyl)-2β-(3'-phenylisoxazol-5-yl)tropane (5d), have demonstrated high affinity and selectivity for the dopamine transporter (DAT) acs.orgresearchgate.netsmolecule.comnih.gov. The introduction of heterocyclic rings at the 2β-position can lead to compounds with improved binding potency and selectivity, often driven by electrostatic interactions rather than purely hydrophobic ones acs.orgresearchgate.netacs.org.

Another aspect of bioisosteric modification relates to the tropane nitrogen. While the tropane ring itself is crucial, studies have explored the impact of the nitrogen atom's basicity (pKa) and its potential protonation state on DAT binding wikipedia.orgacs.org. Although many potent DAT inhibitors are strong amines, some neutral cocaine analogues have shown high affinity, suggesting that while electrostatic interactions (like salt bridges with Asp79 in DAT) are often presumed, hydrogen bonding or nonpolar interactions can also contribute significantly to binding acs.orgnih.gov. Differences in binding potency have also been linked to solvation effects, with compounds containing 2β,3β-ester groups (like cocaine) being more solvated than WIN-type compounds (like troparil), and higher pKa values of the tropane nitrogen correlating with increased binding affinity due to decreased aqueous solvation and conformational flexibility wikipedia.org.

Table 2: Examples of Bioisosteric Replacements and Their Effects

| Original Moiety (in Troparil/Analogue) | Bioisosteric Replacement | Impact on Pharmacological Profile | Reference |

| 2β-carbomethoxy group | 2β-heterocyclic rings (e.g., isoxazole) | Maintained/enhanced high affinity and selectivity for DAT; electrostatic interactions become dominant | acs.orgresearchgate.netsmolecule.comnih.gov |

| Ester linkage (in cocaine, absent in troparil) | Direct C-C bond (in troparil) | Eliminates local anesthetic action, reduces cardiotoxicity, increases duration of action | wikipedia.orgchemicalbook.commental-health-matters.orgfine-chemtech.comwikipedia.orgwikidoc.org |

| Tropane ring | Piperidine ring | Possible without significant loss of binding potency in some cases | uno.edu |

Metabolic Pathways and Biotransformation of Troparil in Research Models

Characterization of Phase I Metabolites of Troparil

Phase I metabolism of Troparil involves several key reactions, leading to the formation of various oxidized and modified derivatives. Research has identified four distinct phase I metabolites of Troparil researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com. These metabolites were detectable in both rat urine and pHLS9 researchgate.netdntb.gov.uanih.govnih.govmdpi.com.

Demethylation as a Primary Metabolic Step

Demethylation has been identified as the main metabolic step in the biotransformation of Troparil researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com. This reaction primarily involves the removal of a methyl group from the ester moiety of the compound nih.gov. The formation of one demethylated metabolite has been specifically observed nih.gov.

Hydroxylation of the Tropane (B1204802) and Phenyl Rings

In addition to demethylation, hydroxylation reactions play a significant role in the phase I metabolism of Troparil. Hydroxylation can occur on both the tropane ring and the phenyl ring of the Troparil molecule researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com. Studies have also identified metabolites resulting from a combination of both demethylation and hydroxylation nih.gov.

Table 1: Characterized Phase I Metabolic Reactions of Troparil

| Metabolic Reaction | Location of Modification | Number of Metabolites Observed | Detection in Research Models |

| Demethylation | Ester group | 1 (demethylated metabolite) | Rat Urine, pHLS9 nih.gov |

| Hydroxylation | Tropane ring | Not specified (part of 4 total) | Rat Urine, pHLS9 researchgate.netdntb.gov.uanih.govnih.gov |

| Hydroxylation | Phenyl ring | Not specified (part of 4 total) | Rat Urine, pHLS9 researchgate.netdntb.gov.uanih.govnih.gov |

| Combined Demethylation & Hydroxylation | Not specified (part of 4 total) | 2 (after demethylation and hydroxylation) | Rat Urine, pHLS9 nih.gov |

Identification of Phase II Metabolites of Troparil

Following phase I biotransformation, Troparil and its phase I metabolites undergo phase II reactions, which typically involve conjugation with endogenous molecules to facilitate excretion. Research has identified three phase II metabolites of Troparil researchgate.netdntb.gov.uanih.govnih.govresearchgate.netmdpi.com. Notably, these phase II metabolites were exclusively detectable in rat urine and not in incubations using pHLS9 researchgate.netdntb.gov.uanih.govnih.govmdpi.comresearchgate.net. This suggests a potentially lower substrate affinity of UDP-glucuronosyl transferases in pHLS9 compared to in vivo systems mdpi.com.

Glucuronidation Conjugates

Glucuronidation has been identified as a significant phase II metabolic pathway for Troparil researchgate.netdntb.gov.uanih.govnih.govresearchgate.netmdpi.com. This process involves the conjugation of Troparil or its hydroxylated metabolites with glucuronic acid researchgate.netdntb.gov.uanih.govnih.govmdpi.com. One metabolite was found to be formed after demethylation, hydroxylation, and subsequent glucuronidation nih.gov. Additionally, single hydroxylation in combination with glucuronidation was detected nih.gov.

Table 2: Identified Phase II Metabolic Reactions of Troparil

| Metabolic Reaction | Conjugating Moiety | Detection in Research Models |

| Glucuronidation | Glucuronic acid | Rat Urine researchgate.netdntb.gov.uanih.govnih.govmdpi.comresearchgate.net |

Comparative Analysis of Troparil Metabolism with Related Compounds

A comparative analysis of Troparil's metabolic pathway with that of its archetype, cocaine, reveals both parallels and distinctions nih.govmdpi.com. Similar to cocaine, the primary metabolic step for Troparil is demethylation nih.govmdpi.com. A combination of demethylation and aromatic hydroxylation is also well-documented for both compounds nih.govmdpi.com.

However, key differences exist. Important metabolic steps of cocaine, such as N-demethylation and hydrolysis of the benzoate (B1203000) ester, were not observed for Troparil nih.govmdpi.com. This is partly due to Troparil lacking a benzoate ester that could undergo hydrolysis nih.govmdpi.com. Conversely, tropane ring hydroxylation and glucuronidation, which are observed for Troparil, have not been reported for cocaine mdpi.com.

Table 3: Comparison of Metabolic Pathways: Troparil vs. Cocaine

| Metabolic Step | Troparil | Cocaine |

| Demethylation | Main metabolic step researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com | Main metabolic step nih.govmdpi.com |

| Aromatic Hydroxylation | Observed researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com | Well-described nih.govmdpi.com |

| N-demethylation | Not observed nih.govmdpi.com | Important metabolic step nih.govmdpi.com |

| Benzoate Ester Hydrolysis | Not applicable (lacks benzoate ester) nih.govmdpi.com | Important metabolic step nih.govmdpi.com |

| Tropane Ring Hydroxylation | Observed researchgate.netdntb.gov.uanih.govnih.govdntb.gov.uaresearchgate.netmdpi.com | Not reported mdpi.com |

| Glucuronidation | Observed researchgate.netdntb.gov.uanih.govnih.govresearchgate.netmdpi.com | Not reported mdpi.com |

Advanced Research Applications of Troparil in Chemical Biology and Pharmacology

Research into Troparil's Cardiovascular System Interactions

Research into Troparil extends to its multifaceted interactions within the cardiovascular system, where it is being explored for its therapeutic potential in various disorders. The compound's ability to modulate vascular function and reduce inflammation positions it as a candidate for targeted therapies in conditions such as atherosclerosis and pulmonary hypertension. wikidoc.org Beyond these applications, Troparil has demonstrated cardioprotective properties, including the ability to mitigate ischemia-reperfusion injury in cardiac tissue. This protective effect is attributed to its capacity to modulate calcium homeostasis and reduce oxidative stress within cardiomyocytes. wikidoc.org Furthermore, studies have linked Troparil's influence on dopaminergic signaling in the heart to improvements in cardiac contractility and rhythm regulation. It has been observed to enhance the inotropic response of the heart without significantly increasing heart rate, making it a potential therapeutic agent for heart failure patients where maintaining cardiac output without excessive tachycardia is crucial. wikidoc.org

Peripheral Dopamine (B1211576) Receptor Interactions and Blood Pressure Regulation Research

Troparil's impact on blood pressure regulation is primarily mediated through its interactions with peripheral dopamine receptors and its indirect influence on the sympathetic nervous system. wikidoc.org This involves the compound's ability to affect vascular tone and renal function via dopaminergic signaling modulation. wikidoc.org Studies have indicated that the activation of peripheral D1-like dopamine receptors by Troparil leads to vasodilation in both renal and mesenteric arteries. This vasodilatory effect contributes to a reduction in peripheral vascular resistance, a critical factor in lowering blood pressure. wikidoc.org Moreover, Troparil's actions on dopamine receptors within the kidneys promote natriuresis (increased sodium excretion) and diuresis (increased urine production), further supporting its potential as an antihypertensive agent. wikidoc.org

Dopamine, acting through its D1-like and D2-like receptors, is known to induce natriuresis, diuresis, and improve renal blood flow through vasodilation. wikidata.org The renal dopaminergic system, which is crucial for sodium transport and blood pressure regulation, is particularly sensitive to oxidative stress and inflammation. wikidata.org D1-like receptors are considered fundamental in regulating sodium chloride excretion, and their dysfunction has been associated with essential hypertension. wikidata.org The D5 receptor, a subtype of D1-like receptors, also plays a significant role in blood pressure regulation. wikidata.org Similarly, D3 receptors, a prominent D2-like receptor in rat kidneys, contribute to natriuresis and diuresis and inhibit Na+/K+-ATPase activity in renal tubules. wikidata.org The interplay between dopamine receptors and other systems, such as the alpha-adrenergic and renin-angiotensin systems, is vital for maintaining normal blood pressure, with dopamine receptors acting as an important antihypertensive counterbalance. en-academic.com

Development of Troparil Analogs for Cardiovascular Research

The exploration of Troparil's cardiovascular effects has spurred efforts in medicinal chemistry to develop novel analogs. Researchers are focusing on structural modifications aimed at enhancing Troparil's cardioprotective properties while concurrently minimizing any undesirable central nervous system effects. wikidoc.org This line of research has led to the synthesis of Troparil analogs that exhibit improved cardiovascular selectivity, thereby paving the way for a new class of pharmaceutical agents capable of addressing multiple facets of cardiovascular health simultaneously. wikidoc.org

Troparil is a phenyltropane derivative, a class of compounds initially developed to mitigate cocaine addiction and dependency, primarily by inhibiting monoamine reuptake transporters. ipfs.iouni-freiburg.de A notable structural distinction of Troparil from cocaine is the absence of an ester linkage, which not only removes its local anesthetic properties but also contributes to its slightly reduced cardiotoxicity. wikipedia.orgipfs.io The development of analogs involves precise chemical modifications to fine-tune their interactions with specific transporters and receptors. For instance, RTI-32, another phenyltropane-based cocaine analogue, has been studied alongside Troparil and RTI-31, revealing distinct profiles in their affinity and potency for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as their effective doses (ED50). nih.gov

A comparative analysis of Troparil and some of its analogs highlights the ongoing efforts to optimize their pharmacological properties for therapeutic applications.

Table 1: Comparison of Monoamine Transporter Affinities and Potency for Troparil and Select Analogs

| Compound | DAT (nM) | NET (nM) | SERT (nM) | ED50 (µmol/kg) |

| Troparil | 23 | 550 | 178 | 0.34 |

| RTI-32 | 1.7 | 36 | 23 | 0.31 |

| RTI-31 | 1.1 | 22 | 4.0 | 0.13 |

Note: Data for DAT, NET, and SERT are IC50/Ki values in nM, representing reuptake inhibition affinity. ED50 represents the effective dose for locomotor activity enhancement in animal studies. nih.gov

This table illustrates how structural variations among phenyltropanes can lead to different selectivity profiles and potencies, guiding the rational design of new compounds with desired therapeutic effects.

Computational Chemistry and Molecular Modeling in Troparil Research

Computational chemistry and molecular modeling play an indispensable role in modern chemical biology and pharmacology, particularly in the study and development of compounds like Troparil. These fields leverage mathematical models and computer simulations to predict molecular behavior, chemical properties, and reaction mechanisms. wikipedia.orgnih.gov This allows researchers to virtually analyze, visualize, and optimize molecular interactions, significantly accelerating the drug design process and reducing the reliance on time-consuming and expensive physical experimentation. wikipedia.org Key techniques employed include Molecular Dynamics, Quantum Chemistry, Artificial Intelligence (AI)/Machine Learning, and High-Throughput Screening. wikipedia.org These computational approaches are integral to various drug discovery efforts, encompassing both structure-based and ligand-based drug design methodologies. guidetopharmacology.org

Theoretical Analysis of Troparil's Molecular Structure and Interactions

Theoretical analysis of Troparil's molecular structure and interactions is a crucial application of computational chemistry. These studies employ advanced computational methods to elucidate the physicochemical and spectroscopic properties of chemical systems. nih.gov Quantum chemical calculations, often utilizing Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-311++G(d,p)), are widely used to determine optimized molecular structures, calculate energies, and analyze electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces. wikipedia.orgnih.govwikipedia.org

Troparil, with its chemical formula C16H21NO2, has been subjected to such theoretical investigations to understand its inherent properties and how these properties might influence its biological activity. wikipedia.orgwikipedia.org Its IUPAC name is Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate. wikipedia.org

Application of Computational Modeling for Ligand Design

Computational modeling is extensively applied in ligand design for drug discovery, significantly accelerating the identification and optimization of potential therapeutic agents. This involves both ligand-based drug design (LBDD) and structure-based drug design (SBDD). guidetopharmacology.org

LBDD is particularly valuable when the three-dimensional structure of the biological target is unknown. In such scenarios, it relies on the chemical properties and behaviors of known ligands to predict and design new compounds with improved biological attributes. This approach encompasses techniques such as quantitative structure-activity relationships (QSAR), pharmacophore modeling (identifying essential features for activity), and similarity searching.

Conversely, SBDD utilizes the detailed three-dimensional structure of the target protein, often obtained through experimental methods like X-ray crystallography, to identify and optimize interactions within the binding site. By understanding the precise atomic-level interactions between the target and potential ligands, researchers can design molecules that optimally fit into the active site, thereby modulating or inhibiting the target's function.

Techniques like molecular docking and molecular dynamics simulations are central to these efforts. They are employed to predict binding affinities, characterize the thermodynamic consequences of ligand-target interactions, and analyze ligand binding kinetics. wikipedia.org Multiscale computational models have even been developed to simulate the therapeutic mechanisms of drug candidates from the atomic level up to the organ system scale, providing comprehensive insights into their effects on physiological performance. This integration of computational approaches allows for the rapid generation and assessment of hypotheses for molecular drug designs, leading to more efficient prioritization and selection of compounds for synthesis and further testing. guidetopharmacology.org

Troparil as a Chemical Template for Novel Ligand Design in Medicinal Chemistry

The inherent structural versatility of the tropane (B1204802) ring system, a core feature of Troparil, allows for extensive modifications that can fine-tune the pharmacological properties of derived compounds. wikidoc.org This makes Troparil an important chemical template for developing new therapeutic agents. wikidoc.org

Development of Selective Dopamine Transporter Ligands

Troparil (also known as WIN 35,065-2) serves as a pivotal chemical template for the rational design and development of selective dopamine transporter (DAT) ligands in medicinal chemistry. wikidoc.orgwikipedia.org As a potent dopamine reuptake inhibitor, Troparil demonstrates greater selectivity for the DAT compared to cocaine, with minimal effects on serotonin (SERT) and norepinephrine (NET) reuptake. wikidoc.orgwikipedia.orgwikipedia.org This enhanced selectivity is a critical attribute for developing therapeutic agents that aim to modulate dopaminergic signaling while minimizing off-target interactions. wikidoc.org

Extensive structure-activity relationship (SAR) studies have been conducted on Troparil and its analogs, revealing crucial molecular determinants for potency and selectivity at the DAT. wikidoc.orgwikipedia.org The tropane ring system is fundamental to its binding to the DAT. wikidoc.org Modifications to this core structure have enabled researchers to create compounds with diverse pharmacological profiles. wikidoc.org

Key examples of selective DAT ligands developed or studied using the phenyltropane scaffold include:

RTI-121 ((-)-2β-Carboisopropoxy-3β-(4-iodophenyl)tropane) : This phenyltropane derivative is recognized as a highly selective DAT inhibitor. Radiolabeled forms of RTI-121, incorporating various radioactive isotopes of iodine, are extensively utilized in scientific research to map the distribution of dopamine transporters within the brain. Its superior selectivity results in cleaner imaging by reducing non-specific binding compared to other DAT radioligands. wikipedia.orgen-academic.com

RTI-336 (3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane) : This analog of the 3-phenyltropane series has been developed as a potent and selective dopamine uptake inhibitor. Preclinical investigations have explored RTI-336 as a potential pharmacotherapy for cocaine abuse, demonstrating its ability to substitute for cocaine and reduce cocaine intake in animal models, alongside a slow onset and prolonged duration of action. wikipedia.orgsuaway.com

Atypical DAT Inhibitors : Research originating from cocaine analogues, including those structurally related to Troparil, has led to the identification of "atypical" DAT inhibitors. These compounds, unlike "typical" inhibitors such as cocaine, stabilize the DAT in a distinct conformational state, which may contribute to reduced psychostimulant effects and lower abuse liability. wikipedia.orgwikidata.org

While Troparil itself acts as an inhibitor for all three monoamine transporters (DAT, SERT, NET), it exhibits a stronger affinity for DAT when compared to cocaine. wikipedia.orgwikidata.org The comparative binding affinities of Troparil and some of its derivatives underscore the potential for designing ligands with improved selectivity profiles.

Table 1: Binding Affinities (Ki, nM) of Troparil and Related Phenyltropanes for Monoamine Transporters

| Compound | DAT (nM) | NET (nM) | SERT (nM) |

| Troparil | 23 nih.gov | 550 nih.gov | 178 nih.gov |

| RTI-32 | 1.7 nih.gov | 36 nih.gov | 23 nih.gov |

| RTI-31 | 1.1 nih.gov | 22 nih.gov | 4.0 nih.gov |

Note: Data for Troparil, RTI-32, and RTI-31 are Ki values (nM) representing affinity for Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), respectively. Lower Ki values indicate higher binding affinity. nih.gov

Exploration of Phenyltropane Scaffolds for Neuropharmacological Research

The phenyltropane scaffold, prominently exemplified by Troparil, serves as a crucial structural framework in neuropharmacological research, particularly in the investigation of monoamine transporters (MATs). wikipedia.org These compounds are derived from structural modifications of cocaine, characterized by the direct attachment of the phenyl group to the tropane skeleton, in contrast to cocaine's ester linkage at the 3-position. wikipedia.org This structural modification was initially conceived to decouple the stimulant properties of cocaine from its local anesthetic action and cardiotoxicity, leading to the development of compounds that function purely as stimulants. nih.gov

Phenyltropanes primarily exert their effects as inhibitors of plasmalemmal monoamine reuptake transporters, encompassing DAT, NET, and SERT. wikipedia.org Their high binding affinity and the availability of various radiolabeled derivatives, each possessing distinct binding specificities, render them indispensable tools for precisely mapping the distribution of these transporters within the brain. wikipedia.org

Key areas of investigation involving phenyltropane scaffolds in neuropharmacological research include:

Deciphering Neurotransmitter Mechanisms : Phenyltropane analogues of cocaine are vital neurobiological tools for elucidating the mechanisms by which neurotransmitter transporters function and how psychostimulant drugs interact with these systems. wikipedia.org Comprehensive structure-activity relationship studies further enhance the understanding of how specific structural alterations influence transporter selectivity and potency. wikipedia.orgwikipedia.orgpharmakb.com

Advancing Drug Addiction Research : Phenyltropanes are extensively employed in animal models of drug addiction. They effectively mimic the stimulant and reinforcing effects of cocaine but often exhibit higher potency and reduced non-specific binding, thereby mitigating the cardiotoxicity associated with cocaine. wikipedia.org Compounds such as RTI-336 are actively being explored as potential pharmacotherapies for cocaine addiction, specifically targeting the DAT, which is recognized as a critical mediator of cocaine's addictive properties. wikipedia.orgsuaway.com

Exploring Therapeutic Potential in Neurological and Psychiatric Disorders : Beyond their utility in addiction research, phenyltropane derivatives are under investigation for their therapeutic applications across a spectrum of neurological and psychiatric conditions. This includes research into their potential roles in Parkinson's disease, Alzheimer's disease, and depression, where the modulation of dopaminergic systems can offer therapeutic benefits. wikipedia.org Furthermore, their notable appetite-suppressant effects position them as promising candidates for weight management in the context of obesity treatment. wikipedia.org

Development of Imaging Agents : The high affinity and selectivity of certain phenyltropanes for DAT make them ideal candidates for use as positron emission tomography (PET) imaging agents. For instance, fluorinated nortropane derivatives have been synthesized and evaluated as potential in vivo DAT imaging agents, exhibiting high affinity and selectivity for the DAT. guidetopharmacology.org

The ongoing and systematic investigation of phenyltropane scaffolds continues to yield critical insights into the complex functions of monoamine transporters and facilitates the rational design of novel chemical entities for a broad range of neuropharmacological applications. cenmed.com

Analytical and Forensic Methodologies for Troparil Characterization

Qualitative Identification and Structural Elucidation Techniques

Qualitative identification and structural elucidation of Troparil primarily rely on advanced spectroscopic and chromatographic methods. These techniques provide detailed molecular information necessary for unequivocal assignment of its chemical structure and the detection of any impurities or structural isomers. springermedizin.debloomtechz.comevitachem.comresearchgate.net

LC-HRMS/MS is a powerful tool for the analysis of Troparil, offering accurate mass measurements and detailed fragmentation patterns essential for its identification and the elucidation of its metabolites. Studies have shown that Troparil can be present as a mixture of compounds, with protonated parent ions detected at m/z 246.1489 and m/z 260.1645. mdpi.comnih.gov This technique is particularly valuable in metabolism studies to understand the fate of new psychoactive substances in biological systems. mdpi.comresearchgate.netnih.gov

For the parent compound, Troparil, the protonated parent ion is typically detected at m/z 260.1645, corresponding to the chemical formula C16H22NO2. Subsequent fragmentation provides characteristic ions that aid in structural confirmation. For instance, an initial elimination of the methoxy (B1213986) group leads to a fragment ion at m/z 228.1383 (C15H18NO). Further elimination of the remaining oxygen from the ester group results in a fragment ion at m/z 210.1277 (C15H16N). A double alkyl scission of the tropane (B1204802) substructure yields fragment ions at m/z 129.0699 (C10H9) and m/z 84.0808 (C5H10N). mdpi.com

Table 1: LC-HRMS/MS Fragmentation Data for Troparil

| Ion (m/z) | Chemical Formula | Description of Fragmentation |

| 260.1645 | C16H22NO2 | Protonated parent ion |

| 228.1383 | C15H18NO | Elimination of methoxy group |

| 210.1277 | C15H16N | Elimination of remaining oxygen from ester group |

| 129.0699 | C10H9 | Double alkyl scission of tropane substructure |

| 84.0808 | C5H10N | Double alkyl scission of tropane substructure |

GC-MS is another widely used technique for the qualitative characterization and identification of Troparil, particularly effective in separating and identifying trace impurities within a sample. springermedizin.debloomtechz.comresearchgate.net GC-EI-MS analysis involves specific chromatographic conditions, such as the use of a Zebron ZB-SemiVolatiles column, with a temperature program that typically starts at 75 °C, ramps up to 320 °C, and an electron ionization (EI) voltage of 70 eV. springermedizin.de

NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR, is indispensable for obtaining detailed information about the molecular structure of Troparil. It allows chemists to confirm the correct chemical shifts, coupling patterns, and integration values expected for pure Troparil, and to detect the presence of impurities or structural isomers. springermedizin.debloomtechz.comevitachem.com For instance, NMR analysis of Troparil samples can reveal the occurrence of O-demethyl-troparil, which may result from insufficient synthesis yield. mdpi.comresearchgate.net Comprehensive NMR data for Troparil hydrochloride in solvents like DMSO-d6 are available and are crucial for its rapid identification in forensic and clinical settings. researchgate.netresearchgate.net

Gas Chromatography with Mass Spectrometry (GC-MS)

Development of Detection Methods in Biological and Research Matrices

The development of robust detection methods for Troparil in biological and research matrices is critical for forensic toxicology and understanding its metabolic fate. Forensic toxicological analyses often aim to detect Troparil and its metabolites in biological samples to confirm exposure. mdpi.comuni-heidelberg.de

Studies have investigated Troparil's metabolism in rat urine and pooled human liver S9 fraction (pHLS9) to facilitate its detection in toxicological samples after assumed consumption. mdpi.comresearchgate.netnih.gov The primary metabolic pathway for Troparil involves demethylation of the ester group. mdpi.comresearchgate.net Metabolites identified in rat urine include a demethylated derivative, two metabolites resulting from a combination of demethylation and hydroxylation, and one from demethylation, hydroxylation, and glucuronidation. Additionally, single hydroxylation and hydroxylation combined with glucuronidation have been observed. mdpi.comresearchgate.net Phase I metabolites are detectable in both rat urine and pHLS9, while phase II metabolites are typically found only in rat urine. mdpi.comresearchgate.netnih.gov

While urine and blood samples are the most commonly used conventional biological matrices for drug detection, alternative matrices such as hair, nails, and meconium offer extended detection windows, which are valuable in forensic investigations. japsonline.com Challenges in detecting Troparil in biological samples can include its potentially low concentration and complex fragmentation patterns during analysis. prezi.com

Forensic Chemical Examination of Troparil as a Synthetic Cocaine Derivative

Troparil is recognized as a synthetic cocaine derivative, and its forensic chemical examination is a significant area of research. This is particularly relevant due to its emergence as a "legal alternative" to cocaine in illicit markets. chemicalbook.comspringermedizin.deuni-heidelberg.deresearchgate.net

Forensic investigations focus on assessing the quality of seized products, identifying illicit production methods, and enabling the detection of Troparil consumption in biological samples to support criminal investigations. uni-heidelberg.de While Troparil shares a similar pharmacological profile with cocaine, acting as a potent dopamine (B1211576) reuptake inhibitor, its metabolic pathways show limited parallels. mdpi.comwikipedia.orgchemicalbook.com Unlike cocaine, Troparil does not undergo N-demethylation or hydrolysis of a benzoate (B1203000) ester, as it lacks this structural feature. The main metabolic step shared between Troparil and cocaine is demethylation. mdpi.com The absence of an ester linkage in Troparil distinguishes it from cocaine by removing local anesthetic action, making Troparil a pure stimulant with slightly less cardiotoxicity. wikipedia.org Comprehensive characterization methodologies are therefore essential for forensic and clinical laboratories to accurately detect and identify Troparil in drug samples. springermedizin.deresearchgate.net

Conclusion and Future Directions in Troparil Research

Synthesis and Pharmacological Profile of Troparil

The synthesis of Troparil involves a multi-step process, typically commencing with methylecgonidine (B1201409). The key reaction in its synthesis is the coupling of methylecgonidine with phenylmagnesium bromide, which establishes a direct carbon-carbon bond between the phenyl ring and the tropane (B1204802) ring wikipedia.orgguidetopharmacology.org. This synthetic route, first reported by Clarke and co-workers in the 1970s, aimed to dissociate the stimulant effects of cocaine from its inherent toxicity and dependence liability wikipedia.orgwikiwand.com. The production of Troparil is often limited and costly due to the scarcity of methylecgonidine and the demanding reaction conditions required to achieve high purity and yield wikipedia.orgguidetopharmacology.org.

Troparil's pharmacological profile is characterized by its potent activity as a dopamine (B1211576) reuptake inhibitor (DRI). It functions by binding to the dopamine transporter (DAT), thereby preventing the reabsorption of dopamine into the presynaptic neuron and subsequently increasing dopamine concentrations within the synaptic cleft citeab.com. This mechanism prolongs dopaminergic signaling, which is crucial for various motor and cognitive processes citeab.com. Comparatively, Troparil is several times more potent than cocaine as a dopamine reuptake inhibitor wikipedia.orgwikiwand.comresearchgate.net. While it also exhibits some inhibitory activity on norepinephrine (B1679862) reuptake, this effect is generally less pronounced than its impact on dopamine wikipedia.orgwikiwand.com. Notably, among regular phenyltropanes, Troparil is unique in that its affinity for the norepinephrine transporter (NET) can exceed its affinity for the DAT wikipedia.orgwikiwand.com. It demonstrates lower potency as a serotonin (B10506) reuptake inhibitor wikipedia.orgwikiwand.com. A critical structural feature contributing to Troparil's pharmacological distinctiveness is the non-hydrolyzable carbon-carbon bond linking the phenyl and tropane rings. This structural element confers a longer duration of action compared to cocaine and eliminates the local anesthetic properties, rendering Troparil a pure stimulant wikipedia.orgguidetopharmacology.orgwikiwand.com. Furthermore, this structural modification contributes to its slightly reduced cardiotoxicity relative to cocaine wikipedia.orgguidetopharmacology.orgwikiwand.com.

The comparative pharmacological characteristics of Troparil and related neurotransmitters are summarized in the table below:

| Compound | Primary Mechanism of Action | Relative Potency (vs. Cocaine, DAT Inhibition) | Duration of Action (vs. Cocaine) | Local Anesthetic Properties | Cardiotoxicity (vs. Cocaine) |

| Troparil | Dopamine Reuptake Inhibition | Several times more potent wikipedia.orgwikiwand.comresearchgate.net | Longer wikipedia.orgguidetopharmacology.orgwikiwand.com | Absent wikipedia.orgguidetopharmacology.orgwikiwand.com | Slightly less wikipedia.orgguidetopharmacology.orgwikiwand.com |

| Cocaine | Dopamine, Serotonin, Norepinephrine Reuptake Inhibition | Reference (1x) | Shorter | Present | Reference |

Contributions to Neurotransmitter System Understanding

Troparil has proven to be an invaluable tool in scientific research aimed at elucidating the complexities of neurotransmitter systems, particularly the dopaminergic pathways. Its selective interaction with the dopamine transporter has facilitated detailed investigations into the distribution and function of DAT in both human and animal models wikipedia.orgguidetopharmacology.orgwikiwand.com. Researchers frequently utilize 3H-radiolabelled forms of Troparil for neuroimaging studies to map dopamine transporter activity in vivo, thereby contributing significantly to the understanding of dopamine's role across various brain regions wikipedia.orgguidetopharmacology.orgwikiwand.com.

Beyond its utility in mapping transporters, Troparil serves as a crucial alternative to cocaine in animal studies exploring stimulant drug effects. It allows researchers to investigate the mechanisms of action of stimulants and their potential therapeutic applications, especially in conditions associated with dopamine dysfunction, without the stringent licensing requirements associated with cocaine wikipedia.orgguidetopharmacology.orgwikiwand.com. The compound's higher selectivity for DAT over the serotonin transporter (SERT) enables more focused studies on dopamine's specific contributions, mitigating confounding effects that might arise from broader monoamine reuptake inhibition wikipedia.orgwikiwand.com. Ongoing research also includes studies on Troparil's metabolism, which is vital for developing methodologies to detect its presence in toxicological samples, especially in forensic contexts nih.gov. Its efficacy in reducing cocaine self-administration in animal models suggests its potential in addressing substance use disorders, highlighting its role in understanding addiction mechanisms citeab.com.

Potential for Further Chemical Probe Development

The unique chemical structure and pharmacological profile of Troparil position it as a promising scaffold for the development of novel chemical probes and therapeutic agents. The tropane ring system, a defining feature of Troparil, is critical for its interaction with the dopamine transporter citeab.com. This structural motif offers a versatile template for medicinal chemists to design and synthesize analogs with fine-tuned pharmacological properties, aiming to enhance desired effects while minimizing off-target interactions or undesirable side effects.

Future research directions for Troparil and its derivatives include further exploration of its potential in neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy, by modulating dopamine and norepinephrine levels wikidoc.org. Continued efforts are focused on understanding the full scope of its therapeutic potential and limitations wikidoc.org. Furthermore, the ongoing forensic chemical and toxicological examination of synthetic cocaine derivatives, including Troparil, is crucial for assessing product quality, identifying illicit production methods, and developing detection strategies in biological samples to support criminal investigations nih.gov. The insights gained from studying Troparil's metabolism will further aid in forensic toxicology and drug discovery efforts nih.gov.

Q & A

Q. What is the molecular mechanism of action of Troparil, and how does it differ from cocaine?

Troparil acts as a potent dopamine reuptake inhibitor (DRI) by binding to dopamine transporters (DAT), blocking presynaptic reuptake and increasing synaptic dopamine levels. Unlike cocaine, Troparil lacks ester bonds, eliminating local anesthetic properties and reducing cardiotoxicity . Its phenyltropane structure enhances DAT affinity and prolongs duration of action compared to cocaine. Researchers should use radioligand binding assays (e.g., ³H-labeled Troparil) to quantify DAT binding affinity and autoradiography for brain distribution mapping .

Q. What are the key steps in synthesizing Troparil, and what reaction conditions are critical?

Troparil is synthesized via Grignard reaction between methyl ecgonidine and phenylmagnesium bromide, followed by structural modifications. Key steps include:

Q. Which analytical techniques are most effective for characterizing Troparil in metabolic studies?

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) are recommended. NMR confirms structural integrity, while HPLC-HRMS/MS quantifies Troparil and its metabolites in biological matrices (e.g., liver S9 fractions). Calibration curves using isotopically labeled internal standards (e.g., deuterated Troparil) improve accuracy .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Troparil’s neurochemical effects in vivo?

- Model Selection: Use rodents (rats/mice) for behavioral assays (e.g., locomotor activity) and non-human primates for PET imaging of DAT occupancy.

- Dosage: Establish dose-response curves (0.1–10 mg/kg, i.p.) to compare potency with cocaine.

- Controls: Include cocaine-treated and vehicle groups. Monitor plasma levels via LC-MS to correlate pharmacokinetics with effects .

Q. How can conflicting data on Troparil’s serotonin vs. dopamine reuptake inhibition be resolved?

Contradictions arise from assay variability (e.g., cell lines vs. brain slices). To address:

- Use standardized in vitro assays (e.g., HEK cells expressing human SERT/DAT).

- Compare IC₅₀ values across multiple studies. Troparil’s SERT inhibition is ~10-fold weaker than DAT, explaining its "pure" stimulant profile .

Q. What ethical guidelines apply to preclinical studies using Troparil?

- Follow NIH guidelines for animal welfare (e.g., minimizing sample sizes, humane endpoints).

- Document synthetic protocols and purity (>99%) to avoid confounding results.

- Disclose funding sources and regulatory approvals (e.g., DEA licenses for Schedule II analogs) .

Q. What pharmacokinetic parameters are critical for Troparil studies, and how are they measured?

Key parameters include:

- Bioavailability: Assess via intravenous vs. intraperitoneal administration in rodents.

- Half-life: Use serial blood sampling and LC-MS/MS. Troparil’s half-life exceeds cocaine due to metabolic stability.

- Metabolite Identification: Incubate with human liver microsomes and characterize products via HRMS .

Q. How do structural modifications of Troparil impact its pharmacological activity?

- Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl) increase DAT affinity.

- Tropane Ring Modifications: N-methylation reduces potency, while bridgehead substitutions alter selectivity.

- Use molecular docking studies (e.g., DAT homology models) to predict structure-activity relationships .

Q. What protocols validate Troparil’s receptor binding assays?

Q. What regulatory considerations apply to Troparil research in international collaborations?

- U.S.: Troparil is a Schedule II analog under the Federal Analog Act.

- EU: Classified as a controlled substance in most member states.

- Canada: Legality hinges on ecgonine derivation status under the Controlled Drugs and Substances Act.

- Secure import/export permits (e.g., DEA Form 222) and institutional review board (IRB) approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.